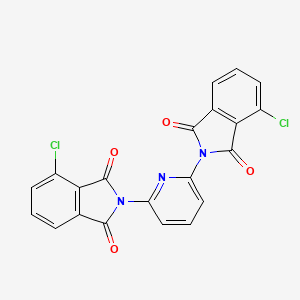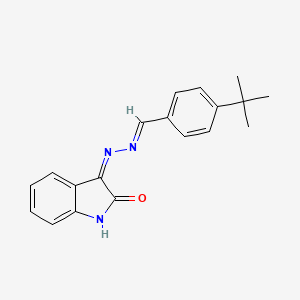
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione), also known as PDI-2, is a synthetic compound that has gained significant attention in the field of materials chemistry and biomedical research due to its unique properties. PDI-2 is a highly conjugated molecule with a rigid structure, making it an excellent candidate for various applications, including organic electronics, photovoltaics, and biomedical imaging.
作用机制
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is not well understood. However, studies have shown that 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can interact with biological molecules such as proteins and DNA, suggesting that it may have potential applications in drug discovery and delivery.
Biochemical and Physiological Effects:
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione).
实验室实验的优点和局限性
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively expensive compared to other fluorescent probes and may not be suitable for large-scale applications.
未来方向
There are several future directions for the research and development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) derivatives with improved properties, such as higher fluorescence quantum yields and better solubility in water. Another direction is the development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)-based materials for biomedical applications, such as drug delivery and imaging. Finally, more studies are needed to fully understand the mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) and its potential applications in drug discovery and development.
合成方法
The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) involves the reaction of 2,6-dichloropyridine with phthalic anhydride in the presence of a catalyst, followed by a cyclization reaction to form the final product. The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively straightforward and can be easily scaled up for industrial applications.
科学研究应用
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a building block for the synthesis of novel materials with improved properties.
In biomedical research, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as a fluorescent probe for imaging applications. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is highly fluorescent and has excellent photostability, making it an ideal candidate for in vivo imaging. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
属性
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)

![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)